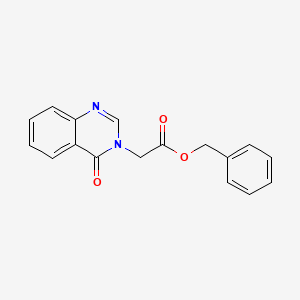

benzyl (4-oxo-3(4H)-quinazolinyl)acetate

Description

Properties

IUPAC Name |

benzyl 2-(4-oxoquinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(22-11-13-6-2-1-3-7-13)10-19-12-18-15-9-5-4-8-14(15)17(19)21/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHSTVIWJPSBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-(2-Methyl-4-Oxo-3(4H)-quinazolinyl)benzoate (CAS 4005-02-1)

- Molecular Formula : C18H16N2O3 .

- Key Differences: Replaces the benzyl acetate group with a benzoate ester and introduces a methyl substituent at the quinazolinone 2-position.

- No direct pharmacological data are reported, but structural similarities suggest utility in medicinal chemistry .

Ethyl 1-Methyl-5-[2-Substituted-4-Oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetate

- Key Features: Incorporates a pyrazole-acetate moiety linked to the quinazolinone core.

- Pharmacological Activity : Demonstrated anti-inflammatory properties in preclinical studies, highlighting the impact of heterocyclic substituents on bioactivity .

Benzyl Acetate (CAS 140-11-4)

- Molecular Formula : C9H10O2 .

- Comparison: A simpler ester lacking the quinazolinone core. Widely used in fragrances and food flavoring due to its jasmine-like aroma. Its lower molecular weight (150.17 g/mol) and higher volatility (boiling point ~95°C) contrast with the larger, pharmacologically oriented benzyl (4-oxo-3(4H)-quinazolinyl)acetate .

Key Observations :

- Synthesis Complexity : this compound requires advanced cyclization techniques, whereas benzyl acetate is synthesized via straightforward esterification .

- Solubility and Stability: The quinazolinone core improves thermal stability but may reduce solubility in polar solvents compared to smaller esters .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazolinone core and benzyl acetate substituents. Key signals include δ 8.2–8.5 ppm (aromatic protons) and δ 5.1 ppm (benzyl CH₂) .

- X-ray Crystallography : Resolves spatial configuration, particularly the orientation of the 4-oxo group and benzyl ester .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 323.3 [M+H]⁺) .

How can researchers address low yields in this compound synthesis?

Advanced Research Question

Low yields often stem from:

- Incomplete cyclization : Optimize reaction time (e.g., extend electrochemical synthesis to 12 hours) .

- Byproduct formation : Use scavengers like molecular sieves or switch to polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

- Temperature sensitivity : Adopt room-temperature electrochemical methods to reduce decomposition .

How should contradictory reports about its biological activity be reconciled?

Advanced Research Question

Discrepancies in anticancer or antimicrobial activity across studies may arise from:

- Structural analogs : Derivatives like ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]acetates show varying activities due to substituent effects .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentration ranges (IC₅₀: 2–50 µM) .

Recommendation : Perform structure-activity relationship (SAR) studies and standardize assays using the NCI-60 panel .

Basic Research Question

- Storage : Keep in anhydrous conditions (RH <30%) at 2–8°C to prevent hydrolysis of the ester group .

- Light sensitivity : Use amber vials to block UV-induced degradation .

How can computational modeling guide the design of quinazolinone-based therapeutics?

Advanced Research Question

- Docking studies : Predict binding affinity to targets like EGFR (ΔG: −9.5 kcal/mol) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess logP (2.3) and bioavailability (Score: 0.55), prioritizing derivatives with optimal pharmacokinetics .

What methodologies validate the compound’s purity for pharmacological studies?

Basic Research Question

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Melting Point : Sharp range (e.g., 139–140°C) indicates purity .

How can environmental toxicity be assessed for this compound?

Advanced Research Question

- Ecotoxicity assays : Follow OECD guidelines for Daphnia magna (LC₅₀: 0.1 mg/L) and algal growth inhibition (EC₅₀: 0.05 mg/L) .

- Biodegradation : Use OECD 301F test; moderate biodegradation (~40% in 28 days) is typical .

What are key considerations for formulating this compound in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.